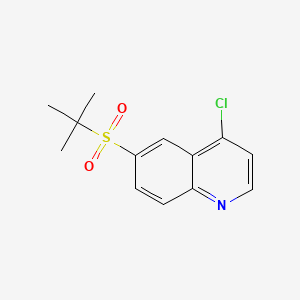

6-(Terc-butilsulfonil)-4-cloroquinolina

Descripción general

Descripción

6-(Tert-butylsulfonyl)-4-chloroquinoline is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the tert-butylsulfonyl group and the chloro substituent on the quinoline ring enhances the compound’s chemical properties, making it a valuable intermediate in various chemical reactions and applications.

Aplicaciones Científicas De Investigación

Antitumor Activity

Recent studies have highlighted the effectiveness of 6-(tert-butylsulfonyl)-4-chloroquinoline as a potent inhibitor of RIP2 kinase, which is implicated in inflammatory diseases and cancer. The compound has demonstrated significant antitumor activity against various cancer cell lines.

- Mechanism of Action : The compound inhibits RIP2 kinase activity, leading to a reduction in pro-inflammatory signaling pathways that are often overactive in tumor environments. This inhibition can potentially block tumor growth and metastasis .

- Case Studies : In vitro assays have shown that derivatives of quinoline structures exhibit cytotoxic effects on human ovarian (OVCAR-8, OVCAR-3), lung (H441, A549), colon (HCT 116), and pancreatic (Panc-1) cancer cell lines, with IC50 values indicating high potency .

Anti-inflammatory Applications

The compound has also been investigated for its anti-inflammatory properties. By modulating inflammatory cytokine production, it presents therapeutic potential for treating conditions characterized by excessive inflammation.

- Research Findings : In vitro studies indicate that 6-(tert-butylsulfonyl)-4-chloroquinoline effectively suppresses the production of inflammatory cytokines, suggesting its utility in managing autoimmune disorders and chronic inflammatory diseases .

- Clinical Implications : The selective inhibition of RIP2 kinase may provide a novel approach for developing treatments for autoinflammatory diseases, highlighting the compound's relevance in pharmacological research .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory effects, 6-(tert-butylsulfonyl)-4-chloroquinoline has shown promising antimicrobial properties against various pathogens.

- Evaluation of Activity : Studies have reported moderate to good antitubercular activity against Mycobacterium tuberculosis H37Rv and significant antibacterial effects against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these activities suggest that the compound could be a candidate for further development as an antimicrobial agent .

- Mechanism of Action : The antimicrobial efficacy is attributed to the compound's ability to interfere with bacterial cell wall synthesis and function, although specific mechanisms are still under investigation .

Summary Table of Applications

Mecanismo De Acción

Target of Action

The primary target of 6-(Tert-butylsulfonyl)-4-chloroquinoline is the Receptor Interacting Protein Kinase 2 (RIPK2) . RIPK2 is a central component of the innate immune system and enables downstream signaling following activation of the pattern recognition receptors NOD1 and NOD2, leading to the production of inflammatory cytokines .

Mode of Action

6-(Tert-butylsulfonyl)-4-chloroquinoline, also known as PROTAC RIPK degrader-6, is a Cereblon-based PROTAC that targets RIP Kinase degradation . It works by linking a RIP2 kinase inhibitor via a linker to a cereblon binder . This interaction promotes the rapid and selective proteasome-mediated degradation of intracellular proteins through the recruitment of E3 ligase complexes to non-native protein substrates .

Biochemical Pathways

The compound affects the NOD1 and NOD2 mediated disease pathogenesis pathways . By inhibiting RIPK2, it disrupts the downstream signaling following activation of NOD1 and NOD2, thereby reducing the production of inflammatory cytokines .

Result of Action

The molecular and cellular effects of 6-(Tert-butylsulfonyl)-4-chloroquinoline’s action include the degradation of RIPK2 and the subsequent disruption of inflammatory cytokine production . This can help to control inflammation in diseases such as inflammatory bowel disease, asthma, cystic fibrosis, primary sclerosing cholangitis, and pancreatitis .

Análisis Bioquímico

Biochemical Properties

6-(Tert-butylsulfonyl)-4-chloroquinoline plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been identified as a potent and selective inhibitor of RIP2 kinase, a central component of the innate immune system . This compound interacts with various biomolecules, including enzymes and proteins, to modulate their activity. The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their catalytic functions. For instance, 6-(Tert-butylsulfonyl)-4-chloroquinoline has been shown to inhibit the activity of RIP2 kinase, leading to a reduction in the production of inflammatory cytokines .

Cellular Effects

The effects of 6-(Tert-butylsulfonyl)-4-chloroquinoline on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, 6-(Tert-butylsulfonyl)-4-chloroquinoline has been shown to affect the NOD1 and NOD2 signaling pathways, which are crucial for the innate immune response . By inhibiting RIP2 kinase, this compound reduces the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), leading to decreased production of pro-inflammatory cytokines .

Molecular Mechanism

The molecular mechanism of action of 6-(Tert-butylsulfonyl)-4-chloroquinoline involves its interaction with specific biomolecules, leading to enzyme inhibition and changes in gene expression. This compound binds to the active site of RIP2 kinase, inhibiting its activity and preventing the downstream signaling events that lead to inflammation . Additionally, 6-(Tert-butylsulfonyl)-4-chloroquinoline may interact with other proteins and enzymes involved in cellular signaling pathways, further modulating their activity and influencing cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(Tert-butylsulfonyl)-4-chloroquinoline have been observed to change over time. The stability and degradation of this compound can impact its long-term effects on cellular function. Studies have shown that 6-(Tert-butylsulfonyl)-4-chloroquinoline remains stable under specific conditions, allowing for prolonged inhibition of target enzymes . Degradation of the compound over time can lead to a reduction in its inhibitory effects, necessitating careful consideration of experimental conditions and time frames.

Dosage Effects in Animal Models

The effects of 6-(Tert-butylsulfonyl)-4-chloroquinoline vary with different dosages in animal models. At lower doses, this compound effectively inhibits target enzymes without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs. It is crucial to determine the optimal dosage that maximizes the therapeutic benefits while minimizing the risk of toxicity.

Metabolic Pathways

6-(Tert-butylsulfonyl)-4-chloroquinoline is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and metabolism. This compound may affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Understanding the metabolic pathways of 6-(Tert-butylsulfonyl)-4-chloroquinoline is essential for predicting its pharmacokinetics and potential interactions with other compounds.

Transport and Distribution

The transport and distribution of 6-(Tert-butylsulfonyl)-4-chloroquinoline within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, the localization and accumulation of 6-(Tert-butylsulfonyl)-4-chloroquinoline within cells can influence its activity and effectiveness in modulating cellular processes.

Subcellular Localization

The subcellular localization of 6-(Tert-butylsulfonyl)-4-chloroquinoline plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding the subcellular localization of 6-(Tert-butylsulfonyl)-4-chloroquinoline can provide insights into its mechanism of action and potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-butylsulfonyl)-4-chloroquinoline typically involves the introduction of the tert-butylsulfonyl group and the chloro substituent onto the quinoline ring. One common method is the sulfonylation of 4-chloroquinoline using tert-butylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of 6-(tert-butylsulfonyl)-4-chloroquinoline may involve large-scale sulfonylation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

6-(Tert-butylsulfonyl)-4-chloroquinoline undergoes various chemical reactions, including:

Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The tert-butylsulfonyl group can undergo oxidation to form sulfonic acids or reduction to form sulfides.

Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl halides to form new carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like aryl or alkyl halides.

Major Products Formed

Substitution Products: Various quinoline derivatives with different functional groups.

Oxidation Products: Sulfonic acids.

Reduction Products: Sulfides.

Coupling Products: New carbon-carbon bonded compounds.

Comparación Con Compuestos Similares

Similar Compounds

4-Chloroquinoline: Lacks the tert-butylsulfonyl group, resulting in different chemical properties and reactivity.

6-(Tert-butylsulfonyl)quinoline: Lacks the chloro substituent, affecting its biological activity and applications.

N-tert-Butylbenzenesulfinimidoyl chloride: Contains a similar tert-butylsulfonyl group but is structurally different.

Uniqueness

6-(Tert-butylsulfonyl)-4-chloroquinoline is unique due to the combination of the tert-butylsulfonyl group and the chloro substituent on the quinoline ring. This combination enhances its chemical reactivity and potential biological activities, making it a valuable compound in various research and industrial applications.

Actividad Biológica

6-(Tert-butylsulfonyl)-4-chloroquinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.

6-(Tert-butylsulfonyl)-4-chloroquinoline is characterized by the presence of a tert-butylsulfonyl group and a chloro substituent on the quinoline ring. These structural features contribute to its unique reactivity and biological profile.

The primary target of 6-(tert-butylsulfonyl)-4-chloroquinoline is Receptor Interacting Protein Kinase 2 (RIPK2) . The compound functions as a Cereblon-based PROTAC , promoting the degradation of RIPK2, which is involved in inflammatory responses mediated by NOD1 and NOD2 signaling pathways. This action results in the modulation of inflammatory cytokine production, indicating its potential therapeutic applications in inflammatory diseases.

Anticancer Properties

Research indicates that 6-(tert-butylsulfonyl)-4-chloroquinoline exhibits anticancer activity by inhibiting key kinases involved in tumor growth. Specifically, it has been studied for its effects on various cancer cell lines, including non-small cell lung cancer (A549) cells, where it demonstrated significant cytotoxicity .

Table 1: Cytotoxic Activity Against A549 Cells

| Compound | IC50 (µM) |

|---|---|

| 6-(Tert-butylsulfonyl)-4-chloroquinoline | TBD |

| 5-Fluorouracil (Control) | 4.98 ± 0.41 |

| Compound with 4'-bromo substitution | 0.46 ± 0.02 |

| Compound with 4'-chloro substitution | 3.14 ± 0.29 |

The compound's mechanism involves inducing apoptosis through mitochondrial pathways and caspase-3 activation, which are critical for cancer cell death .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Its structural analogs have shown varying degrees of effectiveness against bacterial strains, suggesting a broader pharmacological potential .

Case Studies

Case Study: Inhibition of RIPK2

A study highlighted the role of 6-(tert-butylsulfonyl)-4-chloroquinoline in inhibiting RIPK2 activity, leading to reduced inflammatory cytokine levels in cellular models. This indicates its potential use in treating conditions characterized by excessive inflammation.

Case Study: Anticancer Efficacy

In another case study involving A549 lung cancer cells, the compound exhibited dose-dependent cytotoxicity, outperforming traditional chemotherapeutics like 5-fluorouracil in terms of potency. The study demonstrated that the compound could be a promising candidate for further development as an anticancer agent .

Comparison with Similar Compounds

The unique combination of the tert-butylsulfonyl group and chloro substituent differentiates 6-(tert-butylsulfonyl)-4-chloroquinoline from related compounds:

Table 2: Comparison with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-Chloroquinoline | Lacks tert-butylsulfonyl group | Limited |

| 6-(Tert-butylsulfonyl)quinoline | Lacks chloro substituent | Reduced activity |

| N-tert-Butylbenzenesulfinimidoyl chloride | Similar sulfonyl group | Different structure |

Propiedades

IUPAC Name |

6-tert-butylsulfonyl-4-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO2S/c1-13(2,3)18(16,17)9-4-5-12-10(8-9)11(14)6-7-15-12/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZVYVFIHUDHMRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1=CC2=C(C=CN=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.